MTHFD2 Inhibitory Potency Comparison: Tetrahydroisoquinoline Sulfonamide vs. Tricyclic Coumarin and Xanthine Scaffolds
2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline inhibits recombinant human MTHFD2 with an IC₅₀ of 910 nM, placing it in the mid-nanomolar potency range [1]. By comparison, the tricyclic coumarin DS18561882 achieves IC₅₀ = 6.3 nM (>140-fold more potent), while the xanthine-based dual inhibitor LY345899 shows IC₅₀ = 663 nM (comparable to the target compound) [2]. The tetrahydroisoquinoline sulfonamide thus provides an alternative scaffold with potency intermediate between the ultra-potent coumarin series and less characterized chemotypes.
| Evidence Dimension | MTHFD2 enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 910 nM |
| Comparator Or Baseline | DS18561882 IC₅₀ = 6.3 nM; LY345899 IC₅₀ = 663 nM |
| Quantified Difference | Target compound is ~144-fold less potent than DS18561882; comparable to LY345899 (1.4-fold less potent). |
| Conditions | C-terminal His-tagged human MTHFD2 (36–350 residues) expressed in insect cells, tetrahydrofolate as substrate [1]; DS18561882 and LY345899 were evaluated in analogous recombinant MTHFD2 enzymatic assays [2]. |
Why This Matters
For users requiring a structurally distinct MTHFD2 inhibitor scaffold to probe scaffold-dependent pharmacology or circumvent intellectual property constraints associated with the tricyclic coumarin series, this compound offers a chemically orthogonal starting point with well-defined potency.
- [1] BindingDB. BDBM50580115. MTHFD2 IC₅₀: 910 nM. Assay: Inhibition of C-terminal His-tagged human MTHFD2. View Source
- [2] Kawai, J., et al. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882). ACS Med. Chem. Lett. 10(6), 893–898 (2019); Gustafsson, R., et al. LY345899. Bioorg. Med. Chem. Lett. (2017). View Source
